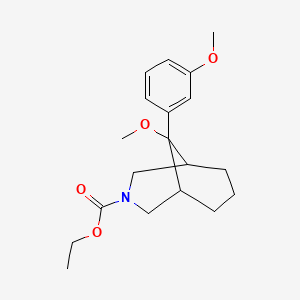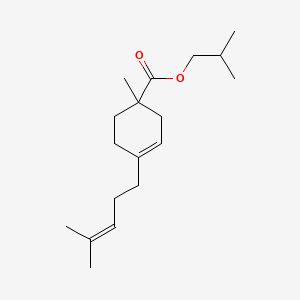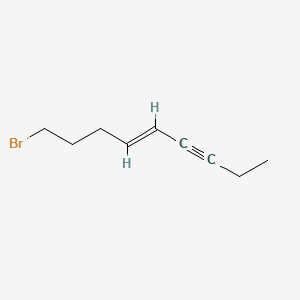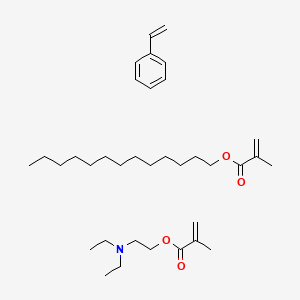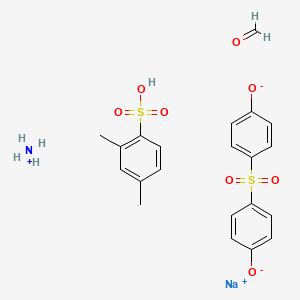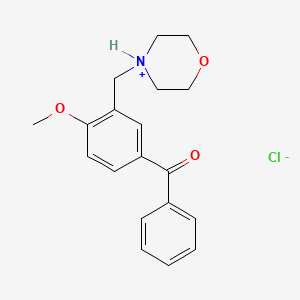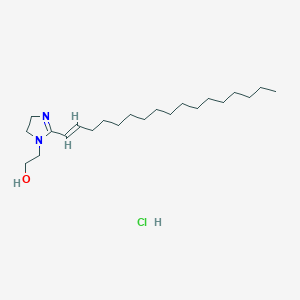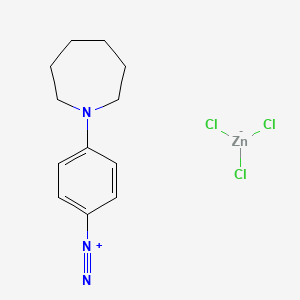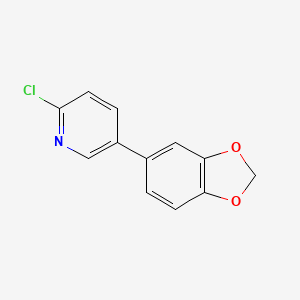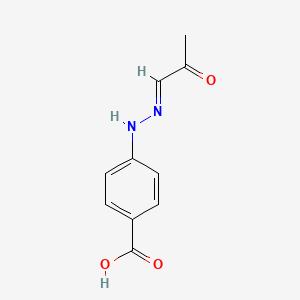![molecular formula C19H20O3 B13765821 Ethanone, 1,2-diphenyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 51706-34-4](/img/structure/B13765821.png)
Ethanone, 1,2-diphenyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1,2-diphenyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]- is an organic compound with the molecular formula C21H22O2 It is a derivative of ethanone, featuring two phenyl groups and a tetrahydro-2H-pyran-2-yloxy substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1,2-diphenyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]- typically involves the reaction of 1,2-diphenylethanone with tetrahydro-2H-pyran-2-ol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product. Common reagents used in this synthesis include p-toluenesulfonic acid as a catalyst and dichloromethane as a solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
化学反応の分析
Types of Reactions
Ethanone, 1,2-diphenyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tetrahydro-2H-pyran-2-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzophenone derivatives, while reduction can produce diphenylmethanol derivatives.
科学的研究の応用
Ethanone, 1,2-diphenyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
作用機序
The mechanism of action of Ethanone, 1,2-diphenyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]- involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the functional groups present. Its effects are mediated through pathways involving the formation of reactive intermediates, which then undergo further transformations to yield the final products .
類似化合物との比較
Similar Compounds
Ethanone, 1,2-diphenyl-: A simpler analog without the tetrahydro-2H-pyran-2-yloxy group.
Benzoin: Contains a hydroxyl group instead of the tetrahydro-2H-pyran-2-yloxy group.
Benzyl phenyl ketone: Lacks the tetrahydro-2H-pyran-2-yloxy substituent.
Uniqueness
Ethanone, 1,2-diphenyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]- is unique due to the presence of the tetrahydro-2H-pyran-2-yloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for various synthetic applications .
特性
CAS番号 |
51706-34-4 |
|---|---|
分子式 |
C19H20O3 |
分子量 |
296.4 g/mol |
IUPAC名 |
2-(oxan-2-yloxy)-1,2-diphenylethanone |
InChI |
InChI=1S/C19H20O3/c20-18(15-9-3-1-4-10-15)19(16-11-5-2-6-12-16)22-17-13-7-8-14-21-17/h1-6,9-12,17,19H,7-8,13-14H2 |
InChIキー |
DNNDHIKCLIZHBH-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(C1)OC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl [5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-YL]acetate](/img/structure/B13765740.png)
